molecular formula C10H19O5P B080615 Triethyl 4-phosphonocrotonate CAS No. 10236-14-3

Triethyl 4-phosphonocrotonate

Cat. No.: B080615
CAS No.: 10236-14-3
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
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Description

Triethyl 4-phosphonocrotonate (TEPC) is an organic compound composed of a phosphonocrotonic acid ester, a type of phosphonate, with the molecular formula C9H17O4P. It is a colorless, odourless, and slightly viscous liquid at room temperature that is soluble in water, alcohols, and other organic solvents. TEPC is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, in the production of surfactants, and in the treatment of wastewater. It is also used as an insecticide, an antimicrobial agent, and an herbicide.

Scientific Research Applications

Antibody Development and Environmental Analysis

Phosphonate compounds have been utilized in the development of antibodies for environmental and food analysis. The production of key immunoreagents has directed especially towards various herbicides and pollutants, demonstrating the utility of phosphonate derivatives in creating sensitive assays for detecting environmental contaminants (Fránek & Hruška, 2018).

Bone Disease Treatment

Bisphosphonates, a class of drugs derived from phosphonate compounds, are integral in treating bone diseases due to their ability to inhibit osteoclast-mediated bone resorption. These compounds have evolved significantly, leading to the development of nitrogen-containing bisphosphonates with mechanisms of action distinct from non-nitrogen-containing counterparts, demonstrating the versatility of phosphonate derivatives in medical applications (Green, 2004).

Chemical Synthesis and Material Science

Phosphonic acids and their derivatives play a crucial role in chemical synthesis and the development of materials due to their bioactive properties and ability to function as ligands for metal coordination. These applications span from drug development to the creation of supramolecular materials, highlighting the phosphonate group's significance in advancing material science (Sevrain et al., 2017).

Pharmacological Applications

Bisphosphonates also show promise beyond their applications in bone diseases, with potential impacts on cardiovascular disease and cancer. Despite the need for more research to fully understand these effects, existing data suggest that bisphosphonates could offer benefits in non-skeletal outcomes, pointing to the broader therapeutic potential of phosphonate compounds (Billington & Reid, 2020).

Antiviral Agents

Acyclic nucleoside phosphonate analogues have been identified as broad-spectrum antiviral agents, effective against a variety of viruses. The mechanism of action involves inhibition of the viral DNA polymerase, illustrating how phosphonate derivatives can be pivotal in developing antiviral therapies (Naesens et al., 1997).

Safety and Hazards

Triethyl 4-phosphonocrotonate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Triethyl 4-phosphonocrotonate primarily targets enzymes involved in DNA polymerization, such as HIV-1 reverse transcriptase. It is also used in the synthesis of GPR40 agonists and mGlu4R agonists, which are involved in glucose metabolism and neurotransmission, respectively .

Mode of Action

The compound interacts with its targets by acting as a reactant in various biochemical reactions. For instance, in the case of HIV-1 reverse transcriptase, it serves as a leaving group, facilitating the polymerization process. This interaction can inhibit the enzyme’s activity, thereby affecting viral replication .

Biochemical Pathways

this compound affects pathways related to DNA synthesis and repair, glucose metabolism, and neurotransmission. By inhibiting HIV-1 reverse transcriptase, it disrupts the viral replication cycle. In glucose metabolism, GPR40 agonists enhance insulin secretion, while mGlu4R agonists modulate neurotransmitter release, impacting neural signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is orally bioavailable, meaning it can be effectively absorbed through the gastrointestinal tract. Its distribution within the body ensures it reaches the target sites, while its metabolism and excretion determine its duration of action and potential side effects .

Result of Action

At the molecular level, this compound’s action results in the inhibition of specific enzymes, leading to disrupted biochemical processes. For example, inhibiting HIV-1 reverse transcriptase prevents viral replication, while modulating GPR40 and mGlu4R receptors affects glucose metabolism and neurotransmission. These molecular changes translate to cellular effects such as reduced viral load and improved insulin secretion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action, affecting overall therapeutic outcomes .

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42516-28-9, 10236-14-3
Record name NSC100748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How is triethyl 4-phosphonocrotonate utilized in the synthesis of alkaloid precursors?

A1: this compound plays a crucial role in constructing the vinyl epoxide precursors needed for synthesizing hydroxylated piperidine and pyrrolidine systems []. These systems serve as vital building blocks for several classes of alkaloids like pyrrolizidine, indolizidine, and quinolizidine. Specifically, this compound is reacted with aldehydes derived from N-Cbz protected amino alcohols under Horner-Wadsworth-Emmons olefination conditions. This reaction, facilitated by lithium hydroxide and 4 Å molecular sieves in refluxing tetrahydrofuran, yields (E,E)-dienoate compounds []. These dienoates are subsequently transformed into the desired vinyl epoxides through a series of reactions, ultimately leading to the target alkaloid precursors.

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